N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide
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Overview
Description
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide is an organic compound with the molecular formula C14H14ClNO3S It is a sulfonamide derivative, characterized by the presence of a benzyl group, a chloro substituent, a methoxy group, and a methyl group attached to the benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with N-benzyl-N-methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent, such as dichloromethane, at room temperature.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction Reactions: The sulfonamide group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydroxide, are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Reactions: Products include N-benzyl-5-chloro-2-methoxy-N-alkylbenzenesulfonamides.
Oxidation Reactions: Products include 5-chloro-2-methoxybenzenesulfonic acid derivatives.
Reduction Reactions: Products include N-benzyl-5-chloro-2-methoxybenzenesulfonamide derivatives.
Scientific Research Applications
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-5-chloro-2-methoxybenzenesulfonamide
- N-methyl-5-chloro-2-methoxybenzenesulfonamide
- N-benzyl-5-chloro-2-methoxybenzenesulfonamide
Uniqueness
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl and methyl groups enhances its lipophilicity, potentially improving its ability to interact with biological membranes and targets.
Properties
IUPAC Name |
N-benzyl-5-chloro-2-methoxy-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClNO3S/c1-17(11-12-6-4-3-5-7-12)21(18,19)15-10-13(16)8-9-14(15)20-2/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USCYWCGDJWJWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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